2-Amino-5-chloro-3-nitropyridine
Overview
Description
2-Amino-5-chloro-3-nitropyridine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a nitro group at the third position on the pyridine ring. It appears as a light yellow to brown crystalline powder and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It’s known to be used as a biochemical reagent in proteomics research , suggesting it may interact with various proteins or enzymes in the body.
Biochemical Pathways
It’s known that nitropyridines can be used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that 2-Amino-5-chloro-3-nitropyridine may play a role in the formation of carbon–carbon bonds in biochemical pathways.
Pharmacokinetics
It’s slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which may influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents suggests that the compound’s action may be influenced by the polarity of its environment. Additionally, safety data indicates that it may cause skin and eye irritation, and may be harmful if inhaled , suggesting that its handling and use require specific environmental conditions to ensure safety.
Biochemical Analysis
Biochemical Properties
2-Amino-5-chloro-3-nitropyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These effects on cellular metabolism and signaling pathways highlight the compound’s potential as a biochemical tool or therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, or covalent interactions. For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and potential organ toxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, potentially affecting metabolic flux and the levels of specific metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of this compound is important for elucidating its precise biochemical roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-chloro-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-amino-5-chloropyridine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the third position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Oxidation: Various oxidizing agents, though specific conditions depend on the desired product.
Major Products Formed
Reduction: 2-Amino-5-chloro-3-aminopyridine.
Substitution: Products depend on the nucleophile used, such as 2-amino-5-(substituted)-3-nitropyridine.
Scientific Research Applications
2-Amino-5-chloro-3-nitropyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Chloro-3-fluoro-5-nitropyridine
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine
- 3-Amino-2-chloro-5-nitro-1,4-naphthoquinone
Uniqueness
2-Amino-5-chloro-3-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTXHIJUUIMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961294 | |
Record name | 5-Chloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-39-2, 409-39-2 | |
Record name | 5409-39-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-chloro-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2-Amino-5-chloro-3-nitropyridine?
A1: this compound is an organic compound with the molecular formula C5H4ClN3O2. While its exact molecular weight isn't specified in the provided abstracts, it can be calculated as 189.56 g/mol. Research utilizes spectroscopic techniques to characterize this compound. [, ] For instance, studies employ techniques like FTIR and FT-Raman spectroscopy, along with UV-Visible spectral analysis. [] These methods help researchers understand the vibrational frequencies associated with different bonds and the electronic transitions within the molecule.
Q2: How is computational chemistry being used to study this compound?
A2: Researchers are employing computational methods like Density Functional Theory (DFT) to analyze this compound. [] DFT calculations can provide insights into the electronic structure and properties of the molecule. Additionally, molecular docking studies are being conducted. [] This computational technique helps predict the preferred orientation of a molecule, in this case, this compound, when bound to a target protein. These simulations can help researchers understand potential interactions and binding affinities.
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